7-chloro-2-(ethylaminomethyl)-1H-quinazolin-4-one
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Overview
Description
7-chloro-2-(ethylaminomethyl)-1H-quinazolin-4-one is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(ethylaminomethyl)-1H-quinazolin-4-one typically involves the reaction of 7-chloroquinoline with ethylamine under specific conditions. One common method involves the use of ultrasound irradiation to facilitate the reaction, which has been shown to improve yield and reduce reaction time . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to achieve the desired product.
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-(ethylaminomethyl)-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown promise as an antimicrobial and antimalarial agent.
Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the synthesis of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-2-(ethylaminomethyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in DNA synthesis or interfere with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
7-chloro-2-methylquinoline: Another quinoline derivative with similar biological activities.
7-chloro-2-mercaptobenzothiazole: Known for its antimicrobial properties.
7-chloro-2-mercaptobenzoxazole: Used in proteomics research.
Uniqueness
7-chloro-2-(ethylaminomethyl)-1H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ethylaminomethyl group enhances its solubility and bioavailability, making it a valuable compound for further research and development .
Properties
IUPAC Name |
7-chloro-2-(ethylaminomethyl)-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-2-13-6-10-14-9-5-7(12)3-4-8(9)11(16)15-10/h3-5,13H,2,6H2,1H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJMYQSOZZPHLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC(=O)C2=C(N1)C=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCC1=NC(=O)C2=C(N1)C=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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